molecular formula C16H19ClN2 B1391766 Benzyl[(2-chloropyridin-4-yl)methyl](propan-2-yl)amine CAS No. 1241239-43-9

Benzyl[(2-chloropyridin-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1391766
CAS No.: 1241239-43-9
M. Wt: 274.79 g/mol
InChI Key: VSMRJROQLBFQLD-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a benzyl group, a chloropyridinyl moiety, and an isopropylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-chloropyridin-4-yl)methylamine typically involves the reaction of 2-chloropyridine with benzyl chloride and isopropylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .

Types of Reactions:

    Oxidation: Benzyl(2-chloropyridin-4-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It readily participates in nucleophilic substitution reactions, especially at the chloropyridinyl moiety, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Benzyl(2-chloropyridin-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(2-chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

    2-Chloropyridine: Shares the chloropyridinyl moiety but lacks the benzyl and isopropylamine groups.

    Benzylamine: Contains the benzyl and amine groups but lacks the chloropyridinyl moiety.

    Isopropylamine: Contains the isopropylamine group but lacks the benzyl and chloropyridinyl moieties.

Uniqueness: This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

N-benzyl-N-[(2-chloropyridin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-13(2)19(11-14-6-4-3-5-7-14)12-15-8-9-18-16(17)10-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMRJROQLBFQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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